molecular formula C19H22N4O2 B11055536 N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide

N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide

Cat. No.: B11055536
M. Wt: 338.4 g/mol
InChI Key: RWHZYUCUBSDVQP-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the pyrido[1,2-a][1,5]diazocin ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the 4-aminophenyl group: This step may involve nucleophilic substitution reactions where the amino group acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide: A closely related compound with slight structural variations.

    N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-quinolino[1,2-a][1,5]diazocin-3(4H)-yl)acetamide: Another similar compound with a different ring system.

Uniqueness

N-(4-aminophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-aminophenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide

InChI

InChI=1S/C19H22N4O2/c20-15-4-6-16(7-5-15)21-18(24)12-22-9-13-8-14(11-22)17-2-1-3-19(25)23(17)10-13/h1-7,13-14H,8-12,20H2,(H,21,24)

InChI Key

RWHZYUCUBSDVQP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=CC=C(C=C4)N

Origin of Product

United States

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